molecular formula C6H5Cl3FN B13498305 4,5-Dichloro-2-fluoroaniline hydrochloride

4,5-Dichloro-2-fluoroaniline hydrochloride

Cat. No.: B13498305
M. Wt: 216.5 g/mol
InChI Key: XCQPMEBXQOOBMA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H4Cl2FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluoroaniline hydrochloride typically involves the chlorination and fluorination of aniline derivatives. One common method is the reaction of 4,5-dichloro-2-fluoronitrobenzene with hydrogen gas in the presence of a palladium catalyst to produce 4,5-dichloro-2-fluoroaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it back to aniline derivatives.

    Substitution: Undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4,5-Dichloro-2-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-fluoroaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H5Cl3FN

Molecular Weight

216.5 g/mol

IUPAC Name

4,5-dichloro-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C6H4Cl2FN.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2H,10H2;1H

InChI Key

XCQPMEBXQOOBMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)N.Cl

Origin of Product

United States

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